![molecular formula C16H21N3O4 B2876531 N-(3-(tert-butyl)isoxazol-5-yl)-2-(2-methoxyethoxy)isonicotinamide CAS No. 2034360-63-7](/img/structure/B2876531.png)
N-(3-(tert-butyl)isoxazol-5-yl)-2-(2-methoxyethoxy)isonicotinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-(tert-butyl)isoxazol-5-yl)-2-(2-methoxyethoxy)isonicotinamide, commonly known as SBI-425, is a small molecule inhibitor that has been developed for the treatment of various diseases. This compound has gained significant attention due to its potential therapeutic applications in several fields of medicine, including oncology, neurology, and immunology.
Aplicaciones Científicas De Investigación
Isoxazoline Derivatives in Anticancer Research
Isoxazoline derivatives, including compounds structurally related to N-(3-(tert-butyl)isoxazol-5-yl)-2-(2-methoxyethoxy)isonicotinamide, have been studied for their anticancer properties. These compounds, part of the azoles family, have shown potential as chemotherapeutic agents. Research has focused on their natural occurrence, synthetic pathways, and structural-activity relationships, indicating their significance in developing novel anticancer drugs (Kaur, Kumar, Sharma, & Gupta, 2014).
Synthetic Phenolic Antioxidants
Synthetic phenolic antioxidants (SPAs), which share some structural motifs with N-(3-(tert-butyl)isoxazol-5-yl)-2-(2-methoxyethoxy)isonicotinamide, are extensively used in various industries to prevent oxidative damage and extend product shelf life. Recent studies have focused on the environmental occurrence, human exposure, and toxicity of SPAs. These compounds have been detected in multiple environmental matrices and human samples, raising concerns about their potential health impacts. Research suggests some SPAs may exhibit hepatic toxicity and endocrine-disrupting effects, highlighting the need for novel SPAs with reduced toxicity and environmental impact (Liu & Mabury, 2020).
Propiedades
IUPAC Name |
N-(3-tert-butyl-1,2-oxazol-5-yl)-2-(2-methoxyethoxy)pyridine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O4/c1-16(2,3)12-10-14(23-19-12)18-15(20)11-5-6-17-13(9-11)22-8-7-21-4/h5-6,9-10H,7-8H2,1-4H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVNYKCMKBPKIDF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NOC(=C1)NC(=O)C2=CC(=NC=C2)OCCOC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-(tert-butyl)isoxazol-5-yl)-2-(2-methoxyethoxy)isonicotinamide |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.